molecular formula C22H23N3O2 B2607456 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde CAS No. 852296-95-8

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde

Cat. No. B2607456
CAS RN: 852296-95-8
M. Wt: 361.445
InChI Key: MMFRIHNMAWQXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

The compound may have alpha1-adrenergic affinity, as similar compounds have shown this property in the range from 22 nM to 250 nM .

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis and antimicrobial activities of new triazole derivatives, including compounds related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde. These compounds were evaluated for their effectiveness against various microorganisms, demonstrating good to moderate antimicrobial properties. This research highlights the potential use of such chemicals in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Chemical Properties

Another area of research involves the synthesis and characterization of compounds with structural similarities to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde. Studies have detailed the chemical reactions and methodologies used to create these compounds, providing insights into their chemical properties and potential applications in pharmaceuticals and materials science. For example, the synthesis of fluoroquinolone-based thiazolidinones incorporating a similar structure demonstrated the versatility of these compounds in creating diverse chemical entities with potential antimicrobial and antifungal activities (Patel & Patel, 2010).

Biological Evaluation and Drug Development

Research into compounds structurally related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde also extends to their biological evaluation, particularly in drug development. Studies have synthesized and tested various derivatives for their biological activities, including anticancer, antioxidant, and receptor affinity properties. For instance, derivatives have been evaluated for their potential in treating diseases such as cancer, highlighting the importance of these compounds in the development of new therapeutic agents (Mistry, Keum, & Kim, 2015).

Corrosion Inhibition

An intriguing application of compounds related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde is in corrosion inhibition. Research has explored their effectiveness in protecting metals against corrosion, particularly in acidic environments. These studies provide a foundation for developing new corrosion inhibitors that can extend the life of metal structures and components (El faydy et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, which can have therapeutic effects for various disorders .

Biochemical Pathways

The biochemical pathways affected by 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction can influence numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can impact the bioavailability of the compound, which is crucial for its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of the action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the function of these receptors, potentially providing therapeutic benefits for various disorders .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-3-4-17-14-18(15-26)22(23-21(17)13-16)25-11-9-24(10-12-25)19-5-7-20(27-2)8-6-19/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFRIHNMAWQXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.